molecular formula C15H18N2O3 B14864792 Ethyl 1-(4-methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylate

Ethyl 1-(4-methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B14864792
M. Wt: 274.31 g/mol
InChI Key: IOXOPJRJHQICGL-UHFFFAOYSA-N
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Description

Ethyl 1-(4-methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylate is an organic compound with the molecular formula C15H18N2O3. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylate typically involves the reaction of 4-methoxybenzyl chloride with 3-methyl-1H-pyrazole-5-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 1-(4-methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-(4-methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interact with enzymes involved in inflammation or microbial growth, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxybenzyl)-4-(trimethylsilyl)but-1-en-3-yn-1-yl-1H-indole
  • 2-Aryl-1-(4-methoxybenzyl)-1H-indole-4-carbaldehydes

Uniqueness

Ethyl 1-(4-methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

ethyl 2-[(4-methoxyphenyl)methyl]-5-methylpyrazole-3-carboxylate

InChI

InChI=1S/C15H18N2O3/c1-4-20-15(18)14-9-11(2)16-17(14)10-12-5-7-13(19-3)8-6-12/h5-9H,4,10H2,1-3H3

InChI Key

IOXOPJRJHQICGL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC2=CC=C(C=C2)OC)C

Origin of Product

United States

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